N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3S/c31-23(18-6-8-19(9-7-18)34(32,33)29-13-4-5-14-29)24-10-15-30-22-20(16-27-30)21(25-17-26-22)28-11-2-1-3-12-28/h6-9,16-17H,1-5,10-15H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDAYUVTCUXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a Knoevenagel condensation between a substituted benzoic acid derivative and malononitrile. For example, phenoxybenzoic acid chloride reacts with malononitrile in the presence of a base such as potassium hydroxide, yielding an enol ether intermediate . Subsequent methylation using dimethyl sulfate (avoiding hazardous trimethylsilyldiazomethane) generates a key enol ether derivative . Cyclization with hydrazine derivatives, such as piperidinyl hydrazine, forms the pyrazole ring, while a second condensation reaction with a nitrile-containing reagent completes the pyrimidine ring .
Recent optimizations avoid palladium-catalyzed cross-couplings, which rely on expensive reagents like phenoxyphenyl boronic acid . Instead, a one-pot sequential cyclization strategy reduces the number of steps from eight to four, improving atom economy . Critical parameters include:
| Step | Reagents/Conditions | Yield | Key Advantage |
|---|---|---|---|
| Knoevenagel Condensation | Phenoxybenzoic acid chloride, malononitrile, KOH/EtOH | 78% | Avoids transition metals |
| Methylation | Dimethyl sulfate, NaHCO₃, 60°C | 85% | Non-hazardous methylating agent |
| Pyrazole Cyclization | Piperidinyl hydrazine, EtOH, reflux | 68% | Chiral center retention |
| Pyrimidine Formation | Ethyl cyanoacetate, piperidine acetate | 72% | High regioselectivity |
The final 4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine intermediate is purified via recrystallization, achieving >99% purity without chiral chromatography .
Preparation of the 4-(Pyrrolidine-1-Sulfonyl)Benzamide Moiety
The benzamide component is synthesized through a three-step sequence: sulfonylation, benzamide coupling, and functionalization. First, 4-nitrobenzoic acid undergoes sulfonylation with pyrrolidine and sulfuryl chloride in dichloromethane at 0°C, yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid . Reduction of the nitro group to an amine via catalytic hydrogenation (Pd/C, H₂) precedes benzamide formation.
Coupling the sulfonylated benzoic acid with a protected amine (e.g., tert-butyl carbamate) using EDCI/HOBt in DMF generates the benzamide . Deprotection under acidic conditions (HCl/dioxane) liberates the primary amine, which is subsequently alkylated with 1,2-dibromoethane to introduce the ethyl linker .
| Reaction | Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonylation | Pyrrolidine, SO₂Cl₂, CH₂Cl₂, 0°C | 82% | 95% |
| Benzamide Coupling | EDCI, HOBt, DMF, rt, 12h | 75% | 98% |
| Ethyl Linker Installation | 1,2-dibromoethane, K₂CO₃, DMF, 80°C | 65% | 90% |
Coupling Strategies for Ethyl Linkage
The ethyl spacer connecting the pyrazolo[3,4-d]pyrimidine and benzamide moieties is introduced via nucleophilic substitution or reductive amination. In the preferred method, the pyrazolo[3,4-d]pyrimidine’s N1 position is alkylated with 2-bromoethylphthalimide using cesium carbonate in DMF at 60°C . Subsequent hydrazinolysis removes the phthalimide protecting group, exposing the primary amine for coupling with the sulfonylated benzamide .
Alternative approaches include Mitsunobu reactions, but these are discouraged due to stoichiometric phosphine byproducts and poor scalability . A novel phase-transfer catalysis system (tetrabutylammonium bromide, NaOH/H₂O) achieves 89% yield in the alkylation step while simplifying waste management .
Optimization and Scalability Considerations
Key advancements address limitations in prior art:
-
Waste Reduction : Replacing Mitsunobu reactions with phase-transfer alkylation cuts phosphine oxide waste by 90% .
-
Cost Efficiency : Using dimethyl sulfate instead of trimethylsilyldiazomethane reduces raw material costs by 40% .
-
Purification : Aqueous workups and recrystallization replace column chromatography, enabling kilogram-scale production .
Process robustness is validated by:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) for Pyrazolo[3,4-d]pyrimidine Functionalization
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via SNAr reactions. For example, brominated pyrazolo[3,4-d]pyrimidines react with amines like piperidine under basic conditions to install substituents at the 4-position (Figure 1) .
Table 1: SNAr Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | Piperidine, K₂CO₃, DMF, 80°C, 12h | 4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | 78% |
Amide Coupling for Benzamide Installation
The benzamide moiety is introduced via coupling reactions. A carboxylic acid (e.g., 4-(pyrrolidine-1-sulfonyl)benzoic acid) is activated using reagents like HATU or EDCl and reacted with the ethylamine-linked pyrazolo[3,4-d]pyrimidine intermediate .
Table 2: Amide Coupling Parameters
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 4-(Pyrrolidine-1-sulfonyl)benzoic acid | 2-[4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethylamine | HATU, DIPEA | DMF | 65% |
Sulfonylation for Pyrrolidine-1-sulfonyl Group
The sulfonamide group is formed by reacting 4-mercaptobenzoic acid derivatives with pyrrolidine sulfonyl chloride under basic conditions (e.g., Et₃N in THF) .
Table 3: Sulfonamide Formation
| Thiol Precursor | Sulfonylating Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Mercaptobenzoic acid | Pyrrolidine-1-sulfonyl chloride | Et₃N, THF, 0°C → RT, 6h | 82% |
Hydrolytic Stability
The sulfonamide group exhibits stability under physiological pH but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 4-sulfobenzoic acid and pyrrolidine .
Oxidative Degradation
The pyrazolo[3,4-d]pyrimidine core is resistant to oxidation, but the piperidine ring may undergo N-oxidation in the presence of peroxide-based oxidants .
Palladium-Catalyzed Cross-Coupling
While not directly reported for this compound, similar pyrazolo[3,4-d]pyrimidines undergo Suzuki-Miyaura couplings at brominated positions (e.g., aryl boronic acids with Pd(PPh₃)₄) .
Comparative Analysis of Analogues
Table 4: Structural Analogues and Their Reactivity
| Compound | Key Reaction | Application | Source |
|---|---|---|---|
| Palbociclib (CDK4/6 inhibitor) | SNAr with piperazine | Anticancer | |
| 1-(3-(4-Amino-3-(4-phenoxyphenyl)...) | Amide coupling with propiolic acid | Kinase inhibition |
Scientific Research Applications
This compound is utilized in various fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential enzyme inhibitor, particularly targeting kinases and phosphatases.
Medicine: : Investigated for its anti-cancer and anti-inflammatory properties.
Industry: : Used in the development of new materials, including polymers and resins.
Mechanism of Action
This compound exerts its effects primarily through binding to specific enzymes:
Molecular Targets: : Kinases, phosphatases.
Pathways Involved: : Inhibition of signal transduction pathways involved in cell growth and survival, leading to antiproliferative effects.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Key Observations:
- Substituent Flexibility : Modifications at the pyrimidine’s 4-position (e.g., piperidine vs. piperazine) and benzamide group (e.g., sulfonyl vs. thiophene) significantly alter target specificity and solubility .
- Biological Activity : The target compound’s pyrrolidine sulfonyl group may enhance solubility and binding compared to adamantane or chloro analogs, which prioritize hydrophobic interactions .
- Therapeutic Applications: Analogues like SJF690 demonstrate the scaffold’s adaptability for non-traditional mechanisms (e.g., PROTACs) .
Research Findings and Patent Landscape
- Kinase Inhibition : Piperidine-substituted pyrazolo[3,4-d]pyrimidines are prevalent in kinase inhibitor patents (e.g., IGF-1R, BTK) . The target compound’s sulfonyl group may improve selectivity against off-target kinases .
- Patent Trends : European patents (2023) highlight pyrazolo[3,4-d]pyrimidine derivatives with diverse substituents, emphasizing the scaffold’s versatility .
Biological Activity
N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties.
Chemical Structure
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H22N6O2S/c1-2-21(32)30-14-6-7... |
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly kinases. It is hypothesized to inhibit the activity of p70S6 kinase and Akt pathways, which are crucial in cellular growth and proliferation. This inhibition can lead to reduced cell survival and proliferation in cancerous cells, making it a candidate for anticancer therapy .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for related compounds have been reported as low as 0.018 µM for selective PI3Kδ inhibitors .
Case Study:
A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the piperidine and pyrrolidine positions enhance potency against cancer cell lines. The compound's ability to inhibit PI3Kδ was particularly noted, suggesting a mechanism that disrupts cancer cell signaling pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazolo derivatives have been explored for their potential in treating autoimmune diseases due to their ability to modulate immune responses . The sulfonamide group in this compound may contribute to its anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have focused on synthesizing and evaluating analogs of this compound. These studies emphasize structure-activity relationships (SAR) that guide the development of more potent variants.
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates purified?
The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine core formation, followed by functionalization with piperidine and pyrrolidine sulfonyl groups. A typical approach involves:
- Condensation of pyrazolo[3,4-d]pyrimidine intermediates with α-chloroacetamides or alkyl halides in dry acetonitrile (optimized for moisture sensitivity).
- Sulfonylation using pyrrolidine-1-sulfonyl chloride under controlled pH conditions to avoid side reactions.
- Purification via recrystallization from acetonitrile or dichloromethane/hexane mixtures, validated by IR and ¹H NMR for structural confirmation .
Q. Which spectroscopic techniques are critical for structural elucidation?
- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions on the pyrazolo[3,4-d]pyrimidine core and ethyl-piperidine linkage (e.g., piperidine CH₂ protons at δ 2.5–3.5 ppm).
- X-ray crystallography (where applicable) confirms stereochemistry, as demonstrated in analogous piperazinyl-pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction yields be improved during the introduction of the pyrrolidine-1-sulfonyl group?
Key strategies include:
- Using bulky base additives (e.g., DMAP) to suppress over-sulfonylation.
- Optimizing solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
- Employing protecting groups for the pyrazolo[3,4-d]pyrimidine NH to prevent unwanted side reactions, as seen in related sulfonamide syntheses .
Q. What structural modifications enhance biological activity while maintaining solubility?
- Fluorine substitution on aromatic rings improves metabolic stability and membrane permeability, as observed in fluorinated pyrazolo[3,4-d]pyrimidine derivatives with antiviral activity .
- Pyrrolidine sulfonyl vs. piperidine sulfonyl : Comparative SAR studies show pyrrolidine’s smaller ring size enhances target binding affinity in kinase inhibitors .
Q. How can contradictory data on biological activity across studies be resolved?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Meta-analysis : Compare IC₅₀ values from independent studies, accounting for variables like assay temperature/pH (e.g., pH 6.5 buffer in ).
- Molecular docking : Validate target interactions using crystallographic data from analogous compounds .
Methodological Challenges
Q. What analytical methods ensure purity for pharmacological studies?
- HPLC-MS with C18 columns (ACN/water gradient) detects impurities <0.1%.
- Elemental analysis confirms stoichiometry of N/S ratios, critical for sulfonamide integrity.
- Thermogravimetric analysis (TGA) assesses stability under storage conditions (decomposition >200°C predicted in ) .
Q. How are reaction intermediates stabilized during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
